

VU6019650 binding affinity and IC50

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Compound of Interest		
Compound Name:	VU6019650	
Cat. No.:	B12392093	Get Quote

An In-depth Technical Guide on the Binding Affinity and IC50 of VU6019650

Introduction

VU6019650 is a potent, highly selective, and systemically active orthosteric antagonist of the M5 muscarinic acetylcholine receptor (mAChR).[1][2][3][4] The M5 receptor is a G-protein coupled receptor (GPCR) that represents a novel therapeutic target for several central nervous system disorders, including opioid use disorder.[2] **VU6019650**'s high selectivity and favorable physicochemical properties make it a valuable tool compound for preclinical research.[2][3] This document provides a comprehensive overview of the binding characteristics and functional potency of **VU6019650**, along with the experimental methodologies used for its characterization.

Data Presentation: Quantitative Analysis of VU6019650 Potency and Selectivity

The functional potency of **VU6019650** is primarily characterized by its half-maximal inhibitory concentration (IC50) value, which quantifies the concentration of the antagonist required to inhibit 50% of the maximal response to an agonist.



Target	Assay Type	Parameter	Value (nM)	Selectivity
Human M5 mAChR	Calcium Mobilization	IC50	36	-
Human M1-M4 mAChRs	Calcium Mobilization	IC50	>3600	>100-fold vs. M5

Table 1: Potency and Selectivity of **VU6019650**. The data demonstrates that **VU6019650** is a potent inhibitor of the human M5 receptor with an IC50 of 36 nM.[1][2][3][4] Importantly, it exhibits a high degree of selectivity, being over 100-fold more potent for the M5 subtype compared to the M1, M2, M3, and M4 subtypes.[1][2][3][4]

While IC50 values reflect the functional inhibition of receptor signaling, binding affinity is typically reported as the dissociation constant (Kd) or inhibition constant (Ki), determined through radioligand binding assays. The available literature primarily focuses on the functional antagonism of **VU6019650**, and specific Ki or Kd values are not prominently reported in the provided search results.

Experimental Protocols

The determination of **VU6019650**'s IC50 value was achieved through a functional assay that measures the inhibition of agonist-induced intracellular calcium mobilization.

Calcium Mobilization Assay

This assay is a standard method for characterizing the activity of ligands targeting Gq-coupled receptors, such as the M5 mAChR. The activation of M5 receptors by an agonist leads to a signaling cascade that results in the release of calcium from intracellular stores. Antagonists, like **VU6019650**, will block this effect in a concentration-dependent manner.

Objective: To determine the IC50 value of **VU6019650** by measuring its ability to inhibit agonist-induced calcium flux in cells expressing the human M5 muscarinic receptor (hM5).

Materials:



- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 receptor (hM5-CHO).[5]
- Agonist: A fixed, sub-maximal (EC80) concentration of a muscarinic agonist such as Acetylcholine (ACh) or Carbachol.[5]
- Antagonist: VU6019650 at varying concentrations.
- Calcium Indicator Dye: A fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- Instrumentation: A fluorescence plate reader capable of kinetic reading (e.g., FLIPR Fluorometric Imaging Plate Reader).

Methodology:

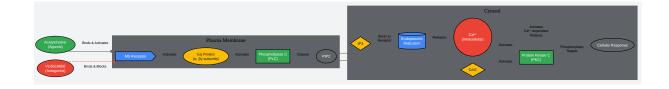
- Cell Culture and Plating: hM5-CHO cells are cultured under standard conditions and seeded into 96-well or 384-well microplates. The cells are grown to a near-confluent monolayer.
- Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow the dye to enter the cells.
- Compound Preparation: A dilution series of VU6019650 is prepared in assay buffer.
- Antagonist Incubation: The dye solution is removed, and the cells are incubated with the
 different concentrations of VU6019650 for a predetermined period to allow the antagonist to
 bind to the receptors.
- Fluorescence Measurement and Agonist Addition: The microplate is placed into the fluorescence plate reader. A baseline fluorescence reading is established. The instrument then adds the fixed EC80 concentration of the agonist to all wells, and the fluorescence intensity is measured kinetically over time to capture the resulting calcium flux.



Data Analysis: The increase in fluorescence intensity following agonist addition corresponds to the magnitude of the calcium response. The response in the presence of different VU6019650 concentrations is normalized to the response with agonist alone (0% inhibition) and a no-agonist control (100% inhibition). The normalized data is then plotted against the logarithm of the VU6019650 concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualizations Signaling Pathway of M5 Receptor and Inhibition by VU6019650

The following diagram illustrates the Gq-coupled signaling pathway of the M5 muscarinic receptor and the point of inhibition by the orthosteric antagonist **VU6019650**.



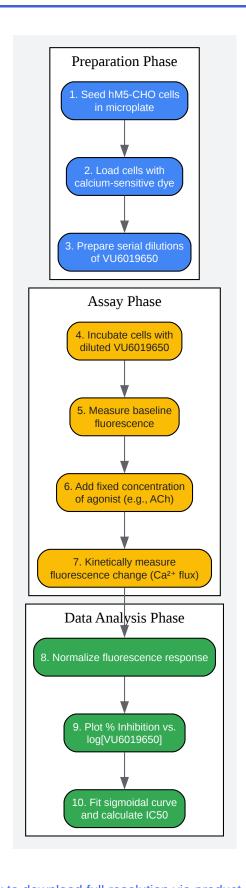
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Caption: M5 receptor signaling pathway and **VU6019650**'s mechanism of action.

Experimental Workflow for IC50 Determination

The diagram below outlines the sequential steps of the calcium mobilization assay used to determine the IC50 of **VU6019650**.





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Caption: Workflow diagram for a calcium mobilization-based IC50 assay.



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